molecular formula C11H12F4N2O4S B10901600 3,5-bis(difluoromethyl)-1-[(5-ethylfuran-2-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-[(5-ethylfuran-2-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10901600
M. Wt: 344.28 g/mol
InChI Key: ZAYQVACPYDWBKR-UHFFFAOYSA-N
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Description

3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluoromethyl groups: This is achieved through selective fluorination reactions.

    Attachment of the furan ring: The furan ring is introduced via sulfonylation reactions.

    Final modifications: Additional functional groups are added to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-BIS(TRIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
  • 3,5-BIS(CHLOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL

Uniqueness

3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties. These properties differentiate it from similar compounds and contribute to its specific applications and effects.

Properties

Molecular Formula

C11H12F4N2O4S

Molecular Weight

344.28 g/mol

IUPAC Name

3,5-bis(difluoromethyl)-2-(5-ethylfuran-2-yl)sulfonyl-4H-pyrazol-3-ol

InChI

InChI=1S/C11H12F4N2O4S/c1-2-6-3-4-8(21-6)22(19,20)17-11(18,10(14)15)5-7(16-17)9(12)13/h3-4,9-10,18H,2,5H2,1H3

InChI Key

ZAYQVACPYDWBKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)S(=O)(=O)N2C(CC(=N2)C(F)F)(C(F)F)O

Origin of Product

United States

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